molecular formula C26H53NO4 B12321768 N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Cat. No.: B12321768
M. Wt: 443.7 g/mol
InChI Key: XQNJLWJVISBYSS-UHFFFAOYSA-N
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Description

N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) is a derivative of phytosphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play a crucial role in cellular signaling and structure. This compound is known for its presence in the stratum corneum, the outermost layer of the skin, where it contributes to the skin’s barrier function and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octanoyl 4-hydroxysphinganine typically involves the acylation of phytosphingosine with octanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octanoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-octanoyl 4-hydroxysphinganine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-octanoyl 4-hydroxysphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-octanoyl 4-hydroxysphinganine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octanoyl 4-hydroxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and integrity. It interacts with specific molecular targets, such as enzymes involved in sphingolipid metabolism and signaling pathways. This interaction can modulate cellular processes like differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-02:0 Phytosphingosine
  • N-16:0 Phytosphingosine
  • N-24:0 Phytosphingosine

Uniqueness

N-octanoyl 4-hydroxysphinganine is unique due to its specific acyl chain length, which imparts distinct physicochemical properties. This uniqueness allows it to be used in specialized applications, such as enhancing the skin barrier function and providing antimicrobial activity, which may not be as pronounced in other phytosphingosine derivatives .

Properties

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNJLWJVISBYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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